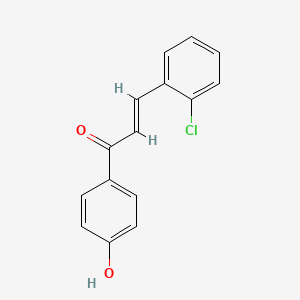

(2E)-3-(2-氯苯基)-1-(4-羟基苯基)丙-2-烯-1-酮

描述

(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as 2CP, is a small molecule compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 97-98°C. 2CP has been used extensively in organic synthesis and drug discovery as a reactant and intermediate. It is also used in various biochemical and physiological studies, such as enzyme inhibition and receptor binding. In

科学研究应用

Antidiabetic Applications

Specific Scientific Field

Pharmacology and Endocrinology

Summary of the Application

Chalcones, including 2-Chloro-4’-hydroxychalcone, have shown potential as antidiabetic agents. They may interact with various biological targets involved in glucose metabolism, potentially helping to regulate blood sugar levels.

Methods of Application

In preclinical studies, chalcones are typically administered to animal models with induced diabetes. Blood glucose levels are then monitored over time to assess the efficacy of the chalcone.

Results or Outcomes

While specific results for 2-Chloro-4’-hydroxychalcone are not available, chalcones in general have shown promising results in reducing blood glucose levels in preclinical studies .

Anticancer Applications

Specific Scientific Field

Oncology and Pharmacology

Summary of the Application

Chalcones have been studied for their potential anticancer properties. They may inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Methods of Application

In vitro studies often involve treating cancer cell lines with chalcones and observing the effects on cell proliferation and apoptosis. In vivo studies may involve administering chalcones to animal models with induced tumors.

Results or Outcomes

Chalcones have shown potential in inhibiting the growth of various types of cancer cells in vitro. However, further research is needed to confirm these effects in vivo and in clinical trials .

Anti-inflammatory Applications

Specific Scientific Field

Immunology and Pharmacology

Summary of the Application

Chalcones may have anti-inflammatory properties. They could potentially inhibit the production of pro-inflammatory cytokines and other mediators of inflammation.

Methods of Application

Anti-inflammatory effects are typically assessed in vitro using cell lines treated with pro-inflammatory stimuli, or in vivo using animal models of inflammation.

Results or Outcomes

Some chalcone derivatives have shown potent anti-inflammatory activity, with one study showing a 90% inhibition of edema .

Antimicrobial Applications

Specific Scientific Field

Microbiology and Pharmacology

Summary of the Application

Chalcones may have antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

Methods of Application

Antimicrobial activity is typically assessed in vitro using microbial cultures treated with chalcones.

Results or Outcomes

Chalcones have shown potential in inhibiting the growth of various types of microbes in vitro .

Antioxidant Applications

Specific Scientific Field

Biochemistry and Pharmacology

Summary of the Application

Chalcones may have antioxidant properties, potentially neutralizing harmful free radicals in the body.

Methods of Application

Antioxidant activity is typically assessed in vitro using assays that measure the ability of chalcones to neutralize free radicals or prevent oxidative damage.

Results or Outcomes

Chalcones have shown potential as antioxidants in various in vitro assays .

Neuroprotective Applications

Specific Scientific Field

Neuroscience and Pharmacology

Summary of the Application

Chalcones may have neuroprotective properties, potentially protecting neurons from damage or degeneration.

Methods of Application

Neuroprotective effects are typically assessed in vitro using neuronal cell lines treated with neurotoxic stimuli, or in vivo using animal models of neurodegenerative diseases.

Results or Outcomes

Chalcones have shown potential in protecting neurons from damage in preclinical studies .

Antiparasitic Applications

Specific Scientific Field

Parasitology and Pharmacology

Summary of the Application

Chalcones, including 2-Chloro-4’-hydroxychalcone, have shown potential as antiparasitic agents. They may inhibit the growth and reproduction of various parasites.

Methods of Application

Antiparasitic activity is typically assessed in vitro using cultures of parasites treated with chalcones, or in vivo using animal models infected with parasites.

Results or Outcomes

While specific results for 2-Chloro-4’-hydroxychalcone are not available, chalcones in general have shown promising results in inhibiting the growth of various parasites in preclinical studies .

Psychoactive Applications

Summary of the Application

Chalcones may have psychoactive properties, potentially affecting mood, cognition, or behavior.

Methods of Application

Psychoactive effects are typically assessed in vitro using neuronal cell lines treated with chalcones, or in vivo using animal models.

Results or Outcomes

While specific results for 2-Chloro-4’-hydroxychalcone are not available, chalcones in general have shown potential psychoactive effects in preclinical studies .

Cardiovascular Applications

Specific Scientific Field

Cardiology and Pharmacology

Summary of the Application

Chalcones may have cardiovascular properties, potentially affecting heart function and blood vessels.

Methods of Application

Cardiovascular effects are typically assessed in vitro using cardiac cell lines treated with chalcones, or in vivo using animal models with induced cardiovascular diseases.

Results or Outcomes

While specific results for 2-Chloro-4’-hydroxychalcone are not available, chalcones in general have shown potential cardiovascular effects in preclinical studies .

Antiviral Applications

Specific Scientific Field

Virology and Pharmacology

Summary of the Application

Chalcones may have antiviral properties, potentially inhibiting the replication of various viruses.

Methods of Application

Antiviral activity is typically assessed in vitro using cultures of viruses treated with chalcones.

Results or Outcomes

While specific results for 2-Chloro-4’-hydroxychalcone are not available, chalcones in general have shown promising results in inhibiting the replication of various viruses in vitro .

Anti-HIV Applications

Summary of the Application

Chalcones may have anti-HIV properties, potentially inhibiting the replication of HIV.

Methods of Application

Anti-HIV activity is typically assessed in vitro using cultures of HIV treated with chalcones.

Results or Outcomes

While specific results for 2-Chloro-4’-hydroxychalcone are not available, chalcones in general have shown promising results in inhibiting the replication of HIV in vitro .

Antihypertensive Applications

Summary of the Application

Chalcones may have antihypertensive properties, potentially helping to regulate blood pressure.

Methods of Application

Antihypertensive effects are typically assessed in vitro using vascular smooth muscle cells treated with chalcones, or in vivo using animal models with induced hypertension.

Results or Outcomes

While specific results for 2-Chloro-4’-hydroxychalcone are not available, chalcones in general have shown potential antihypertensive effects in preclinical studies .

Antimalarial Applications

Summary of the Application

Chalcones, including 2-Chloro-4’-hydroxychalcone, have shown potential as antimalarial agents. They may inhibit the growth and reproduction of the malaria parasite.

Methods of Application

Antimalarial activity is typically assessed in vitro using cultures of malaria parasites treated with chalcones, or in vivo using animal models infected with malaria.

Results or Outcomes

While specific results for 2-Chloro-4’-hydroxychalcone are not available, chalcones in general have shown promising results in inhibiting the growth of malaria parasites in preclinical studies .

Antiulcer Applications

Specific Scientific Field

Gastroenterology and Pharmacology

Summary of the Application

Chalcones may have antiulcer properties, potentially helping to protect the stomach lining and prevent the formation of ulcers.

Methods of Application

Antiulcer effects are typically assessed in vitro using gastric cell lines treated with chalcones, or in vivo using animal models with induced gastric ulcers.

Results or Outcomes

While specific results for 2-Chloro-4’-hydroxychalcone are not available, chalcones in general have shown potential antiulcer effects in preclinical studies .

Antiprotozoal Applications

Summary of the Application

Chalcones may have antiprotozoal properties, potentially inhibiting the growth and reproduction of various protozoa.

Methods of Application

Antiprotozoal activity is typically assessed in vitro using cultures of protozoa treated with chalcones.

Results or Outcomes

While specific results for 2-Chloro-4’-hydroxychalcone are not available, chalcones in general have shown promising results in inhibiting the growth of various protozoa in vitro .

属性

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10,17H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSKIPKSVPFFLB-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

CAS RN |

5424-02-2 | |

| Record name | MLS000737407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)

![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)

![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)